molecular formula C6H5ClN2O4S B017357 2-Chloro-5-nitrobenzenesulfonamide CAS No. 96-72-0

2-Chloro-5-nitrobenzenesulfonamide

Cat. No. B017357
CAS RN: 96-72-0
M. Wt: 236.63 g/mol
InChI Key: ZAJALNCZCSSGJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Chloro-5-nitrobenzenesulfonamide involves multiple steps, including nitration, sulfonation, and chlorination processes. For instance, a novel synthesis route has been described starting from 4-nitroaniline, leading through a series of reactions to produce 2-amino-5-methanesulfonylaminobenzenesulfonamide with high yields (Dragovich et al., 2008). Similarly, N,N-dichloro-2-nitrobenzenesulfonamide has been utilized as an electrophilic nitrogen source in the diamination of alpha,beta-unsaturated ketones, showcasing the compound's versatility in synthesis processes without the need for metal catalysts (Pei et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-nitrobenzenesulfonamide and its derivatives has been extensively studied, revealing insights into their conformational properties and intra- and intermolecular interactions. For instance, a combined gas-phase electron diffraction and quantum chemical study of 2-nitrobenzenesulfonamide showed the presence of multiple conformers stabilized by intramolecular hydrogen bonds, providing a deeper understanding of its structural characteristics (Giricheva et al., 2011).

Chemical Reactions and Properties

2-Chloro-5-nitrobenzenesulfonamide participates in a variety of chemical reactions, underscoring its reactivity and functional versatility. For example, its derivatives have been used in the synthesis of secondary amines and for the protection of amines, demonstrating the compound's utility in organic synthesis (Fukuyama et al., 1995).

Physical Properties Analysis

The physical properties of 2-Chloro-5-nitrobenzenesulfonamide, including its solubility, melting point, and crystalline structure, have been characterized to facilitate its application in synthesis. For example, the synthesis and characterization of Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide provided insights into the solubility and crystal structure of these complexes, which are crucial for understanding the physical properties of the compound and its derivatives (Estiu et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Chloro-5-nitrobenzenesulfonamide, including its reactivity towards nucleophiles and electrophiles, are fundamental to its application in organic synthesis. Studies have shown that its derivatives can act as electrophilic nitrogen sources or undergo smooth alkylation, highlighting the compound's chemical versatility and the potential for developing novel synthesis pathways (Pei et al., 2003).

Scientific Research Applications

  • Enhancing Extracellular Stability and Gene Silencing in siRNA-Conjugated Polymer Systems : Huang et al. (2017) discussed how the 2nitrobenzenesulfonamide group serves as a suitable alternative to conventional disulfide groups, enhancing extracellular stability and gene silencing in siRNA-conjugated polymer systems (Huang et al., 2017).

  • Synthesis of Polyamine Toxin HO-416b : Hidai, Kan, and Fukuyama (1999) reported that the 2-nitrobenzenesulfonamide group effectively protects and activates the polyamine toxin HO-416b, aiding in the isolation of pure compounds, which are potent neurotoxins (Hidai et al., 1999).

  • Application as a Redox Titrant : Gowda et al. (1982) presented Chloramine-N, a derivative of 2-Chloro-5-nitrobenzenesulfonamide, as a new redox titrant for determining various reducing agents, including glutathione, thioglycolic acid, and ascorbic acid (Gowda et al., 1982).

  • Diamination of Alpha,Beta-Unsaturated Ketones : Pei et al. (2003) found that N,N-dichloro-2-nitrobenzenesulfonamide (2-NsNCl2) can effectively diaminate alpha,beta-unsaturated ketones without metal catalysts, providing a convenient method for preparing certain compounds (Pei et al., 2003).

  • Preparation and Protection of Secondary Amines : Fukuyama, Jow, and Cheung (1995) highlighted the versatility of 2- and 4-nitrobenzenesulfonamides in preparing secondary amines and protecting them from oxidative degradation (Fukuyama et al., 1995).

  • Solid-Phase Synthesis : Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, including 2- and 4-nitrobenzenesulfonamides, as key intermediates in various chemical transformations, yielding diverse privileged scaffolds in solid-phase synthesis (Fülöpová & Soural, 2015).

Safety And Hazards

While specific safety and hazard information for 2-Chloro-5-nitrobenzenesulfonamide is not available, general precautions such as avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation should be taken when handling similar chemicals .

properties

IUPAC Name

2-chloro-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJALNCZCSSGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242072
Record name 2-Chloro-5-nitrobenzenesulphonamide
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Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloro-5-nitrobenzenesulfonamide

CAS RN

96-72-0
Record name 2-Chloro-5-nitrobenzenesulfonamide
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Record name 2-Chloro-5-nitrobenzenesulfonamide
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Record name 2-Chloro-5-nitrobenzenesulfonamide
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Record name 2-chloro-5-nitrobenzenesulphonamide
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Record name 2-CHLORO-5-NITROBENZENESULFONAMIDE
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Synthesis routes and methods I

Procedure details

To a solution of thionyl chloride (11 mL) and 2-chloro-5-nitro-benzenesulfonic acid (4.78 g, 20.1 mmol) was added N,N-dimethylformamide (0.92 μL) and the reaction mixture was heated at reflux for 4 h. The reaction mixture was then carefully quenched by pouring it into water and the product was isolated by vacuum filtration. The sulfonyl chloride was dissolved in a minimal amount of toluene and then added to a mixture of concentrated aqueous ammonium hydroxide solution (25 mL) and tetrahydrofuran (25 mL) at −10° C. After stirring for 2 h the reaction was quenched by adding a 6.0 M aqueous hydrochloric acid solution until pH 4 was reached. The layers were separated and the organic layer was concentrated in vacuo to a slurry. Pentane was added and the product was isolated by vacuum filtration to afford 2-chloro-5-nitrobenzenesulfonamide (2.0 g, 8.48 mmol, 42.4%), as a solid. 1H NMR (400 MHz, DMSO-d6) δ: 7.94 (d, 1H, J=8.8 Hz), 7.97 (bs, 2H), 8.40 (dd, 1H, J1=8.6 Hz, J2=3.1 Hz), 8.64 (d, 1H, J=3.1 Hz).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
4.78 g
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reactant
Reaction Step One
Quantity
0.92 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
25 mL
Type
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Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of thionyl chloride (240 mL) and 2-chloro-5-nitro-benzenesulfonic acid (104 g, 437.6 mmol) was added N,N-dimethylformamide (2 mL) and the reaction mixture was heated up to reflux for 4 hours. The reaction mixture was then carefully quenched into water and the product was isolated by filtration. The sulfonyl chloride 2 was then dissolved in toluene and added to a mixture of NH4OH (520 mL) and tetrahydrofuran (520 mL) at −10° C. After mixing for 1 h, the reaction was quenched by addition of 6 M HCl to a final pH of 4. The layers were separated and the organic layer was concentrated to a slush. Pentane was added and the product was isolated by filtration and dried to give the title compound (82.6 g, 80%).
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
104 g
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reactant
Reaction Step One
Quantity
2 mL
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solvent
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Quantity
0 (± 1) mol
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0 (± 1) mol
Type
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Reaction Step Two
Name
Quantity
520 mL
Type
reactant
Reaction Step Three
Quantity
520 mL
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods III

Procedure details

To a solution of thionyl chloride (11 mL) and 2-chloro-5-nitro-benzenesulfonic acid (4.78 g, 20.1 mmol) was added N,N-dimethylformamide (0.92 μL) and the reaction mixture was heated to reflux for 4 h. Upon cooling, the reaction mixture was azeotroped with toluene (2-3×). The sulfonyl chloride was dissolved in a minimal amount of toluene and then added to a mixture of concentrated aqueous ammonium hydroxide solution (25 mL) and tetrahydrofuran (25 mL) at −10° C. After stirring for 2 h the reaction was quenched by adding a 6.0 M aqueous hydrochloric acid solution until pH 4 was reached. The layers were separated and the organic layer was concentrated in vacuo to a slurry. Pentane was added and the product was isolated by vacuum filtration to afford the desired product, 2-chloro-5-nitrobenzenesulfonamide (2.0 g, 8.48 mmol, 42.4%) as a solid.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
0.92 μL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-chloro-5-nitrobenzenesulfonic acid (44 mmol) was heated at reflux for 3.5 hours in a mixture of thionyl chloride (22 mL) and dimethylformamide (2 mL). After cooling the reaction mixture to room temperature, the solvents were removed under high vacuum. The crude solid was azeotroped with toluene (3×100 mL) to dryness under vacuum. The final residue was taken up in a mixture of toluene (20 mL) and tetrahydrofuran (50 mL) then cooled to 0° C. Ammonia (50 mL) was added to the stirred reaction mixture, then allowed to warm to room temperature overnight. The solution was acidified using 6 M HCl (pH ˜4) and extracted with ethyl acetate (3×100 mL). The combined organics were dried over MgSO4, filtered and then concentrated to dryness under vacuum to yield 2-Chloro-5-nitrobenzenesulfonamide as a light brown solid (3.91 g, 38% over 2 steps).
Quantity
44 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
32
Citations
M Artico, R Silvestri, S Massa, AG Loi… - Journal of Medicinal …, 1996 - ACS Publications
… 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole (8x‘): prepared as 8y starting from 2-chloro-5-nitrobenzenesulfonamide; 38 yield 40%; mp 90−91 C (cyclohexane). H-NMR (CDCl 3 ): δ …
Number of citations: 149 pubs.acs.org
K D'Ambrosio, RM Vitale, JM Dogné… - Journal of medicinal …, 2008 - ACS Publications
… For this purpose, we first considered a very simple model compound, namely 2-chloro-5-nitrobenzenesulfonamide 1, which may be reduced (chemically or enzymatically) to the …
Number of citations: 58 pubs.acs.org
W Foye, E Feldmann - The Journal of Organic Chemistry, 1957 - ACS Publications
… ,5trinitrobenzene, 2,4,6-trinitrotoluene, 3-nitro-4-chlorobenzoic acid, 3-nitro-4-chlorobenzamide, p-dinitrobenzene, p-nitrobenzenesulfonamide, and 2chloro-5-nitrobenzenesulfonamide. …
Number of citations: 3 pubs.acs.org
S Zhou, LT Zhao, FF Meng, XW Hua… - Pest Management …, 2022 - Wiley Online Library
… temperature in a solution of 25 mL ethanol (C2H5OH) and 5 mL water (H2O), 8 mmol of 2-chloro-5-nitrobenzenesulfonamide (3) and 3 eq of zero valent iron power (Fe) were added. …
Number of citations: 1 onlinelibrary.wiley.com
Y Imai, H Koga - … of Polymer Science: Polymer Chemistry Edition, 1973 - Wiley Online Library
… 2-Chloro-5-nitrobenzenesulfonamide was prepared in 89% yield by the amidation of the sulfonyl chloride with aqueous ammonium hydroxide in tetrahydrofuran; mp 185-186C (lit.Io mp …
Number of citations: 4 onlinelibrary.wiley.com
RO Roblin Jr, JH Williams… - Journal of the American …, 1941 - ACS Publications
Buttle, et al., and Fourneau, et al., ref. 2; Fromm and Wittman, ref. 3. 6 Raiziss, Clemence, Severac and Moetsch, ref. 8. c Ullmann and Pasdermadjian, Ber., 34, 1150 (1901); Buttle, et al.…
Number of citations: 31 pubs.acs.org
J Hanson, JM Dogné, J Ghiotto, AL Moray… - Journal of medicinal …, 2007 - ACS Publications
… Compound 6 was poured into a solution of ammonium hydroxide and gently heated, resulting in the synthesis of 2-chloro-5-nitrobenzenesulfonamide (7) which is the common …
Number of citations: 18 pubs.acs.org
PL Donner, Q Xie, JK Pratt, CJ Maring, W Kati… - Bioorganic & medicinal …, 2008 - Elsevier
… 2-Chloro-5-nitrobenzenesulfonamide was converted to the amino benzenesulfonamide. Reduction of the nitro moiety followed by a chemoselective sulfonylation provided …
Number of citations: 29 www.sciencedirect.com
J Hanson, D Reynaud, N Qiao, P Devel… - Journal of medicinal …, 2006 - ACS Publications
… Compound 4 was poured into a solution of ammonium hydroxide and gently heated, resulting in the synthesis of 2-chloro-5-nitrobenzenesulfonamide (5) which is the common …
Number of citations: 17 pubs.acs.org
L Pan, Y Jiang, Z Liu, XH Liu, Z Liu, G Wang… - European journal of …, 2012 - Elsevier
A series of novel monosubstituted sulfonylurea derivatives 10a–y were synthesized and characterized by 1 H NMR, 13 C NMR and HRMS. These compounds were evaluated against …
Number of citations: 53 www.sciencedirect.com

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